
5-bromo-N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-bromo-N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)pyrimidin-2-amine” is a complex organic molecule that contains several functional groups. It has a pyrimidine ring which is a six-membered ring with two nitrogen atoms, a pyrazole ring which is a five-membered ring with two nitrogen atoms, and a bromine atom attached to the pyrimidine ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrimidine and pyrazole rings, the bromine atom, and the methyl groups. The presence of these functional groups would likely influence the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The bromine atom could potentially be replaced in a substitution reaction, and the compound could undergo various other reactions depending on the specific conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom could increase its molecular weight and potentially influence its solubility .Scientific Research Applications
Multicomponent Reactions (MCRs)
This compound is a valuable precursor in Multicomponent Reactions (MCRs) . MCRs are one-step convergent strategies that combine more than two starting materials to afford a single product. They are high-yielding, operationally friendly, and cost-effective, aligning with green chemistry principles . The compound’s inherent functional groups facilitate the synthesis of complex molecules with diverse functional groups, enhancing chemo-, stereo-, and regioselectivity.
Biological Activity
Indole derivatives, which can be synthesized from this compound, exhibit a wide range of biological activities. These include antioxidant , antibiotic , anti-inflammatory , antimicrobial , anticancer , antihyperglycemic , protein kinase inhibitors , and anti-HIV activities . The compound serves as a chemical precursor for generating biologically active structures.
Anti-Fibrosis Activity
Some derivatives of this compound have shown promising results in anti-fibrosis activity. They have been tested on HSC-T6 cells and displayed better activity than Pirfenidone (PFD), a known anti-fibrotic drug . This suggests potential applications in treating fibrotic diseases.
Molecular Docking Studies
The compound’s derivatives have been used in molecular docking studies, particularly as potential anti-HIV-1 agents . Molecular docking is a method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
Synthesis of Heterocyclic Derivatives
Due to the compound’s functional groups, it is an efficient precursor for the synthesis of various heterocyclic derivatives. These derivatives are significant in the synthesis of pharmaceutically active compounds and indole alkaloids .
Agricultural Chemistry
Indole derivatives, which can be synthesized from this compound, are found in natural compounds like tryptophan. Indole-3-acetic acid, a plant hormone produced by the degradation of tryptophan in higher plants, is one such derivative. This highlights the compound’s role in agricultural chemistry and plant biology .
Chemical Synthesis
The compound is used in chemical synthesis due to its reactivity and ability to form bonds with other molecules. It is particularly useful in the synthesis of pyrimidine, which is a core structure in many pharmaceuticals .
Pharmaceutical Development
The compound’s derivatives are of interest in pharmaceutical development due to their diverse biological and clinical applications. They serve as scaffolds for screening different pharmacological activities, which is crucial in drug discovery and development .
Mechanism of Action
Future Directions
properties
IUPAC Name |
5-bromo-N-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN5/c1-15(7-9-3-4-14-16(9)2)10-12-5-8(11)6-13-10/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGIFETGXTFERHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)CN(C)C2=NC=C(C=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-methyl-N-((1-methyl-1H-pyrazol-5-yl)methyl)pyrimidin-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Diethyl({[1-(prop-2-yn-1-yl)piperidin-4-yl]methyl})amine](/img/structure/B2977039.png)
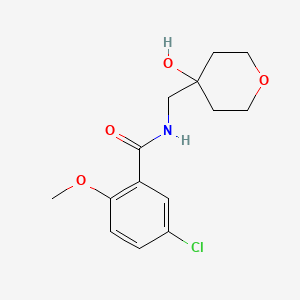
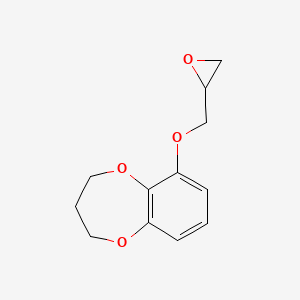
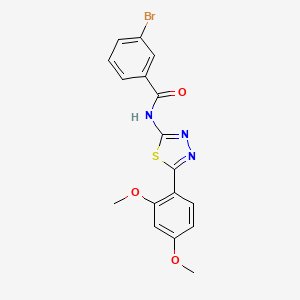
![N-[2-[3-[2-(2-methoxyanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide](/img/structure/B2977045.png)

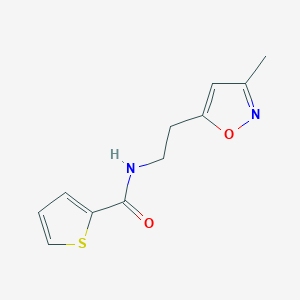
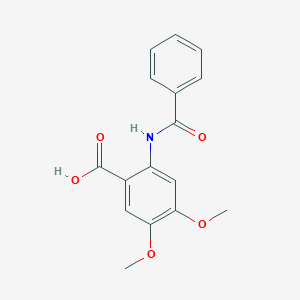

![N-[[1-(2-Methylpyridin-4-yl)piperidin-4-yl]methyl]-4-phenylbutanamide](/img/structure/B2977052.png)

![3-(4-chlorophenyl)sulfanyl-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2977055.png)